Aluminium tris(trifluoroacetate)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Aluminium tris(trifluoroacetate) is a chemical compound with the molecular formula C₆AlF₉O₆ and a molecular weight of 366.03 g/mol. This compound is recognized for its role in various research applications, particularly in metal-organic chemistry, where it aids in structural investigations and the synthesis of related compounds like tris(ethyl acetoacetate)aluminium(III) . The compound typically exhibits a purity of around 95% and is utilized in the preparation of double trifluoroacetates of lanthanoids, contributing to the understanding of their properties and structures .
Synthesis of Coordination Compounds:
Aluminium tris(trifluoroacetate) acts as a precursor for the synthesis of diverse coordination compounds. For instance, it reacts with fluorosulfuric acid to form aluminium tris(fluorosulfate) []. This compound exhibits a unique polymeric structure with bridging bidentate fluorosulfate groups, leading to hexacoordinated aluminium. This reaction serves as a valuable tool for studying and developing new coordination complexes, furthering our understanding of these fascinating molecules [].
Source for Structural Investigations:
Aluminium tris(trifluoroacetate) plays a crucial role in structural investigations within metal-organic chemistry. Researchers employ it in the synthesis and characterization of metal-organic compounds, such as tris(ethyl acetoacetate)aluminium(III) []. This application helps elucidate the stereoisomeric complexities and crystalline structures of these materials, providing valuable insights into their properties and potential applications [].
Preparation of Functional Materials:
Aluminium tris(trifluoroacetate) finds use in the preparation of double trifluoracetates of lanthanoids. These compounds exhibit intriguing properties and structures, contributing to the advancement of inorganic chemistry and materials science []. Their unique characteristics hold promise for diverse applications, prompting further research in this area [].
The biological activity of aluminium tris(trifluoroacetate) is multifaceted. It has been shown to inhibit the proliferation of osteoblasts and chondrocytes, which are critical for bone and cartilage formation . Additionally, at a molecular level, it can bind to enzymes and proteins, potentially inhibiting or activating their functions. This interaction can affect processes such as DNA replication and repair, thereby influencing gene expression and cellular function .
Cellular Effects- Inhibition of Cell Proliferation: Particularly affects osteoblasts and chondrocytes.
- Enzyme Interaction: Alters the activity of enzymes involved in metabolic pathways.
Aluminium tris(trifluoroacetate) can be synthesized through several methods:
- Direct Reaction: Reacting aluminium salts with trifluoroacetic acid.
- Sol-Gel Processes: Utilized for creating sol particles that can be re-dispersed in organic solvents .
- Fluorolytic Synthesis: Involves modifying conditions during the synthesis of aluminium fluorides .
Studies on aluminium tris(trifluoroacetate) have focused on its biochemical interactions. The compound’s ability to bind with biomolecules leads to significant effects on cellular metabolism and enzyme activity. This binding can influence metabolic pathways related to carbohydrates, lipids, and proteins, showcasing its potential as a modulator in various biological systems .
Aluminium tris(trifluoroacetate) shares similarities with several other compounds but also exhibits unique characteristics:
| Compound Name | Formula | Key Features |
|---|---|---|
| Aluminium triacetate | Al(C₂H₃O₂)₃ | Water-soluble; used as a mordant |
| Aluminium trifluoroacetate | Al(CF₃CO₂)₃ | Highly fluorinated; unique optical properties |
| Aluminium diacetate | Al(C₂H₃O₂)₂ | Less fluorinated; different reactivity |
| Aluminium triflate | Al(CF₃SO₃)₃ | Used in organic synthesis; strong electrophilic nature |
Uniqueness
Aluminium tris(trifluoroacetate) is distinctive due to its high fluorine content, which enhances its chemical reactivity and potential applications in advanced materials science compared to its less fluorinated counterparts.








